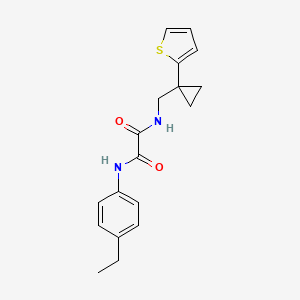

N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-ethylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-2-13-5-7-14(8-6-13)20-17(22)16(21)19-12-18(9-10-18)15-4-3-11-23-15/h3-8,11H,2,9-10,12H2,1H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPGMPOUQAGPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide typically involves multiple steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be synthesized through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which involves a thiophene boronic acid and a halogenated cyclopropyl intermediate.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the intermediate with oxalyl chloride and an amine, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like bromine or nitric acid can facilitate electrophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Studies have indicated that derivatives of N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide exhibit cytotoxic effects against various cancer cell lines. The mechanism of action involves the inhibition of specific enzymes or receptors related to cancer progression.

- Antimicrobial Properties : Research has shown that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics. The interaction of the thiophene ring with microbial enzymes is believed to play a crucial role in its efficacy.

-

Materials Science

- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Its ability to facilitate charge transport can enhance the performance of electronic devices.

- Biochemical Probes : this compound can be utilized as a biochemical probe to study protein interactions and cellular responses due to its affinity for specific biological targets.

-

Pharmacological Studies

- Binding Affinity Studies : Interaction studies employing techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) have been conducted to evaluate the binding affinity of the compound to various receptors, providing insights into its pharmacodynamics.

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for assessing its therapeutic potential.

Comparison of Structural Features

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-(4-methylbenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide | Contains a 4-methylbenzyl group | Explored for similar biological activities |

| N1,N2-bis(thiophen-2-ylmethyl)oxalamide | Lacks cyclopropyl group | Focuses on thiophene interactions |

| N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide | Different aromatic groups | Variation in biological activity |

Case Study Insights

A recent study investigated the anticancer properties of this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity comparable to established chemotherapeutics.

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited minimum inhibitory concentrations (MICs) in the range of 5–20 µg/mL, suggesting potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The table below compares substituents, molecular weights, and key properties of analogous oxalamides:

Key Observations :

- Aryl vs. Aliphatic N1 Groups : The target compound’s 4-ethylphenyl group offers moderate lipophilicity compared to 4-chlorophenyl (electron-withdrawing) or adamantyl (bulky, rigid) substituents in other oxalamides.

- Heterocyclic Influence : The thiophene-cyclopropylmethyl group in the target compound contrasts with thiazole (Compound 13), pyridine (), or benzyloxy (Compound 6) moieties. Thiophene’s aromaticity and sulfur atom may enhance binding to biological targets via π-π or hydrogen-bonding interactions.

Antiviral Activity

Compounds such as 13 () exhibit HIV entry inhibition (IC50 values in nM range), attributed to their thiazole and chlorophenyl groups. The target compound’s thiophene moiety may similarly engage viral proteins, though its efficacy remains unverified .

Enzyme Inhibition

- SCD1 Inhibitors (): Compound 16 inhibits stearoyl-CoA desaturase, critical in lipid metabolism. Methoxyphenethyl groups likely enhance membrane permeability.

- Epoxide Hydrolase Inhibitors (): Adamantyl-containing oxalamides (e.g., Compound 6) show nanomolar potency, leveraging rigid hydrophobic interactions.

Flavoring Agents

Oxalamides like those in and are metabolized without amide hydrolysis, ensuring safety in food applications. The target compound’s cyclopropyl group may similarly resist enzymatic cleavage .

Metabolic Stability

- Amide Hydrolysis Resistance : highlights that oxalamides (e.g., N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) undergo rapid metabolism in rat hepatocytes without amide bond cleavage, suggesting metabolic robustness for the target compound .

Biological Activity

N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C18H20N2O2S

- Molecular Weight : 320.43 g/mol

- CAS Number : 1207041-40-4

The compound exhibits a range of biological activities primarily through its interaction with various molecular targets. It is believed to act on the cannabinoid receptors, which play a crucial role in the modulation of neurotransmitter release and neuronal excitability. Research indicates that compounds similar to this compound may influence pathways associated with pain relief and neuroprotection.

Pharmacological Studies

- Neuroprotective Effects :

-

Anti-inflammatory Properties :

- Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. This could have implications for conditions such as arthritis or other inflammatory diseases.

- Cancer Research :

Case Studies

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Q & A

Q. What are the standard synthetic routes for preparing N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling oxalyl chloride with substituted amines. For example:

- Step 1 : React 4-ethylaniline with oxalyl chloride to form the N1-(4-ethylphenyl)oxalyl intermediate.

- Step 2 : Introduce the cyclopropyl-thiophene moiety via nucleophilic substitution or reductive amination .

Critical parameters include temperature (often 0–5°C to suppress side reactions), solvent choice (e.g., dichloromethane for solubility), and catalysts (e.g., DMAP for amide bond formation). Purity (>95%) is confirmed via HPLC and LC-MS .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity, e.g., aromatic protons (δ 7.0–7.5 ppm for thiophene and phenyl groups) and cyclopropyl methylene signals (δ 1.0–2.0 ppm) .

- Mass Spectrometry (MS) : LC-MS (APCI+) verifies molecular weight (e.g., expected [M+H] peak) .

- X-ray Crystallography : Resolves stereochemistry of the cyclopropyl-thiophene moiety, critical for understanding spatial interactions .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

- Methodological Answer :

- In vitro enzyme assays : Test inhibition of targets like HIV entry proteins (CD4-binding site) or cytochrome P450 isoforms, using fluorescence polarization or SPR .

- Cell viability assays : Evaluate cytotoxicity (e.g., IC in cancer lines) via MTT or ATP-based luminescence .

- Solubility and stability : Measure logP (HPLC) and plasma stability to prioritize derivatives for in vivo studies .

Advanced Research Questions

Q. How can structural modifications resolve discrepancies in bioactivity data across related oxalamides?

- Methodological Answer :

- SAR Analysis : Compare analogues (e.g., replacing thiophene with furan or varying cyclopropyl substituents) to identify pharmacophores. For example, thiophene’s sulfur atom enhances π-stacking in enzyme pockets, while ethylphenyl groups improve lipophilicity .

- Data Contradiction : If a derivative shows lower potency despite similar logP, use molecular dynamics simulations to assess binding mode changes (e.g., steric clashes from bulky substituents) .

Q. What strategies optimize yield and purity in large-scale synthesis, particularly for the cyclopropyl-thiophene moiety?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time for cyclopropane ring formation (e.g., from 24h to 2h) .

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during amide coupling .

- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to achieve >99% purity .

Q. How do in vitro-to-in vivo translation challenges arise, and how are they addressed?

- Methodological Answer :

- Pharmacokinetic (PK) Studies : Measure bioavailability (%F) in rodent models. If low, modify formulation (e.g., nanoemulsions) or introduce prodrug groups (e.g., esterification of hydroxymethyl) .

- Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., sulfoxidation of thiophene), which may explain toxicity discrepancies .

Q. What computational tools validate target engagement and mechanism of action?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., HIV gp120), highlighting hydrogen bonds between oxalamide carbonyls and Lys421 .

- Free Energy Perturbation (FEP) : Quantifies binding affinity changes for analogues, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.